2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a sulfone group, and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the dibenzo[c,e][1,2]thiazine ring.
Oxidation: Conversion of the thiazine ring to its sulfone derivative.
Acylation: Attachment of the isopropylacetamide group to the acetic acid derivative of the dibenzo[c,e][1,2]thiazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group.
Reduction: Reduction of the bromine atom or the sulfone group.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the sulfone group, while substitution reactions may replace the bromine atom with other functional groups.
Scientific Research Applications
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cycloheptylacetamide
- (9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide group, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H17BrN2O3S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H17BrN2O3S/c1-11(2)19-17(21)10-20-15-8-7-12(18)9-14(15)13-5-3-4-6-16(13)24(20,22)23/h3-9,11H,10H2,1-2H3,(H,19,21) |
InChI Key |
PUAPNHMIIARSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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